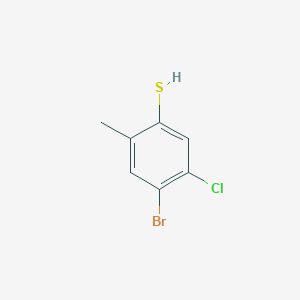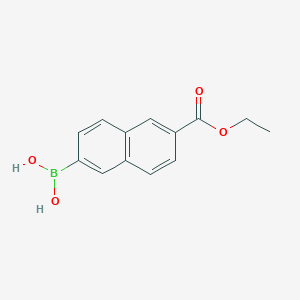
(6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a naphthalene ring substituted with an ethoxycarbonyl group and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid typically involves the reaction of naphthalene derivatives with boronic acid reagents. One common method includes the use of boron trifluoride diethyl etherate in dichloromethane at low temperatures, followed by the addition of other reagents to complete the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, often in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology and Medicine: Boronic acids, including this compound, are explored for their potential in biological applications. They can interact with diols and other biomolecules, making them useful in the development of sensors and therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and catalysis. The boronic acid group can interact with molecular targets, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
- (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid
- Phenylboronic acid
- Pinacolborane
Comparison: Compared to similar compounds, (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid offers unique properties due to the presence of the ethoxycarbonyl group. This group can influence the compound’s reactivity and interactions with other molecules, making it distinct in its applications .
Eigenschaften
Molekularformel |
C13H13BO4 |
|---|---|
Molekulargewicht |
244.05 g/mol |
IUPAC-Name |
(6-ethoxycarbonylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-2-18-13(15)11-4-3-10-8-12(14(16)17)6-5-9(10)7-11/h3-8,16-17H,2H2,1H3 |
InChI-Schlüssel |
KLPDUUHCMISTRY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



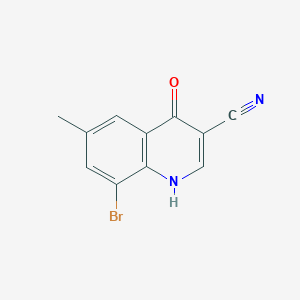
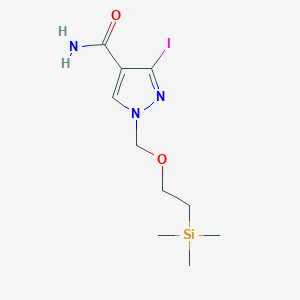
![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)
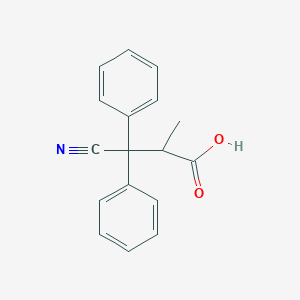
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)
![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)

